molecular formula C23H19BrN2O4 B12013638 [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate CAS No. 765284-99-9

[4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

Cat. No.: B12013638
CAS No.: 765284-99-9
M. Wt: 467.3 g/mol
InChI Key: YOWZZYRYZCSGRB-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate: is a complex organic compound that features a combination of aromatic rings, hydrazone linkage, and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 4-ethoxybenzoyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Esterification: The hydrazone intermediate is then reacted with 2-bromobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. This step is typically performed in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxybenzoyl hydrazine.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The hydrazone linkage is known to exhibit biological activity, including antimicrobial and anticancer properties. Researchers explore its derivatives for potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate exerts its effects is primarily through its interaction with biological macromolecules. The hydrazone linkage can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
  • [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-fluorobenzoate
  • [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate

Uniqueness

The uniqueness of [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the bromine atom, in particular, allows for unique interactions and reactivity compared to its chloro, fluoro, and iodo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

765284-99-9

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H19BrN2O4/c1-2-29-18-13-9-17(10-14-18)22(27)26-25-15-16-7-11-19(12-8-16)30-23(28)20-5-3-4-6-21(20)24/h3-15H,2H2,1H3,(H,26,27)/b25-15+

InChI Key

YOWZZYRYZCSGRB-MFKUBSTISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.